Alectinib Hydrochloride

描述

阿来替尼盐酸盐是一种第二代口服药物,选择性抑制间变性淋巴瘤激酶(ALK)酪氨酸激酶的活性。 它主要用于治疗表达ALK-EML4融合蛋白的非小细胞肺癌(NSCLC),该融合蛋白会导致NSCLC细胞的增殖 . 阿来替尼盐酸盐以商品名Alecensa销售,已在包括日本、美国、加拿大、澳大利亚和欧盟在内的多个国家获得医疗使用许可 .

准备方法

阿来替尼盐酸盐的制备涉及多种合成路线和反应条件。 一种方法包括将6-氰基-1H-吲哚-3-羧酸酯与4-乙基-3-(4-吗啉-4-基-哌啶-1-基)-α,α-二甲基苄醇缩合,然后进行水解和环化反应 .

化学反应分析

Synthetic Pathways

Alectinib hydrochloride is synthesized via optimized routes to improve yield and scalability. Two primary methods are documented:

Route 1: Carbazole Core Formation

- Step 1 : Condensation of 7-methoxy-3,4-dihydronaphthalen-1(2H)-one with hydrazine to form a hydrazone intermediate .

- Step 2 : Cyclization under acidic conditions (e.g., HCl) to generate the carbazole backbone .

- Step 3 : Bromination at the 6-position using N-bromosuccinimide (NBS) .

- Step 4 : Coupling with 4-morpholinopiperidine via Buchwald-Hartwig amination (Pd catalyst, Xantphos ligand) .

Degradation Reactions

ALBHCl exhibits pH- and light-dependent degradation:

pH-Dependent Solubility and Stability

-

Solubility Profile :

pH Solubility (µg/mL) Stability (t₁/₂) 1.2 50 ± 2.1 4.2 hrs 3.5 50 ± 3.0 8.7 hrs 6.8 12 ± 1.5 24.1 hrs 8.0 5 ± 0.8 48.5 hrs - Degradation Mechanism :

Photodegradation

- Exposure to UV light (λ = 320–400 nm) induces cleavage of the carbon-nitrogen bond in the carbazole core, forming nitroso derivatives .

- Kinetics : First-order degradation with a rate constant (k) of 0.012 hr⁻¹ under 5000 lux illumination .

Metabolic Pathways

ALBHCl is metabolized primarily by CYP3A4 into active and inactive metabolites:

Major Metabolite (M4)

- Formation : Demethylation at the ethyl group attached to the carbazole core .

- Activity : Retains ALK-inhibitory potency (IC₅₀ = 1.2 nM vs. ALBHCl’s 1.9 nM) .

Pharmacokinetic Comparison :

| Parameter | ALBHCl | M4 |

|---|---|---|

| Half-life (hr) | 32.5 | 30.7 |

| Clearance (L/hr) | 81.9 | 217 |

| AUC₀–∞ (ng·hr/mL) | 9,800 | 3,900 |

Minor Pathways

- Oxidation : Morpholine ring oxidation to form N-oxide derivatives (5% of total metabolites) .

- Glucuronidation : Direct conjugation at the cyanophenyl group (2% excretion in urine) .

Stability Under Storage Conditions

ALBHCl degrades at elevated temperatures (>40°C) via:

- Thermolysis : Decomposition of the carbazole-cyanophenyl bond, generating benzonitrile byproducts .

- Hydrolysis : In aqueous solutions, cleavage of the piperidine-morpholine linkage occurs (t₁/₂ = 14 days at 25°C) .

Recommended Storage :

- Solid form: 2–8°C in airtight containers with desiccants .

- Solutions: Use within 6 hours under nitrogen atmosphere .

Reaction with Excipients

ALBHCl forms stable co-crystals with:

科学研究应用

阿来替尼盐酸盐在科学研究中有多种应用,尤其是在化学、生物、医学和工业领域。 它被用作一种有效的ALK选择性抑制剂,用于治疗ALK阳性晚期肿瘤,包括淋巴瘤和复发性或晚期NSCLC . 研究表明,它可以有效地抑制ALK磷酸化和ALK介导的下游信号蛋白(如STAT3和AKT)的激活,从而降低肿瘤细胞的活力 . 此外,它还用于与溶解度、光稳定性和pH速率曲线相关的研究,以优化药物过程 .

作用机制

阿来替尼盐酸盐通过选择性抑制ALK酪氨酸激酶的活性发挥作用。 这种抑制会阻止STAT3和AKT等信号蛋白的磷酸化和随后的下游激活,从而降低肿瘤细胞的活力 . 该化合物靶向ALK-EML4融合蛋白,该蛋白负责NSCLC细胞的增殖 . 通过阻断这条通路,阿来替尼盐酸盐可以有效地减少肿瘤的生长和进展。

相似化合物的比较

阿来替尼盐酸盐与其他类似化合物进行比较,例如克唑替尼、色瑞替尼和布立替尼。这些化合物也是用于治疗ALK阳性NSCLC的ALK抑制剂。 阿来替尼盐酸盐的独特之处在于它能够抑制多种突变形式的ALK,并且与克唑替尼等第一代抑制剂相比,其疗效和安全性更佳 . 由于其更好的血脑屏障渗透性,它在治疗中枢神经系统转移方面也更有效 .

类似化合物

- 克唑替尼

- 色瑞替尼

- 布立替尼

生物活性

Alectinib hydrochloride is a second-generation anaplastic lymphoma kinase (ALK) inhibitor primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This article explores the biological activity of alectinib, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data tables and case studies.

Alectinib selectively inhibits the activity of the ALK tyrosine kinase, which is implicated in the proliferation of NSCLC cells harboring ALK fusion proteins. The inhibition of ALK prevents downstream signaling pathways involving STAT3 and AKT, leading to reduced tumor cell viability. In vitro studies have demonstrated that alectinib effectively inhibits both wild-type and mutant forms of ALK, including those associated with resistance to crizotinib, the first-generation ALK inhibitor .

Pharmacokinetics

The pharmacokinetic profile of alectinib reveals critical insights into its absorption, distribution, metabolism, and excretion:

- Absorption : Alectinib reaches peak plasma concentrations approximately 4 hours after oral administration. Its absolute bioavailability is around 37% when taken with food .

- Volume of Distribution : The drug has a large volume of distribution (Vd) estimated at 4016 L, indicating extensive tissue distribution .

- Protein Binding : Alectinib and its active metabolite M4 are highly bound to plasma proteins (>99%) which may influence their therapeutic efficacy and safety .

- Metabolism : Alectinib is primarily metabolized by cytochrome P450 isozyme CYP3A4, accounting for 40-50% of its metabolic clearance in humans. The major active metabolite M4 also exhibits similar pharmacological activity against ALK .

Clinical Efficacy

Alectinib has been evaluated in multiple clinical trials, demonstrating significant efficacy in patients with ALK-positive NSCLC. Key findings from these trials include:

- Phase III Trials : In the ALEX trial, alectinib showed superior progression-free survival (PFS) compared to crizotinib. The median PFS was not reached in the alectinib group versus 11.1 months for crizotinib (HR 0.43; p<0.001) .

- Adjuvant Treatment : Recently approved for adjuvant treatment following tumor resection in stage II-IIIA NSCLC patients, alectinib demonstrated a disease-free survival (DFS) advantage over chemotherapy with a hazard ratio of 0.24 .

Efficacy Data Table

| Study | Population | Treatment | Median PFS/DFS | Hazard Ratio (HR) |

|---|---|---|---|---|

| ALEX Trial | ALK-positive NSCLC | Alectinib vs Crizotinib | Not reached vs 11.1 months | 0.43 |

| ALINA Trial | Stage II-IIIA NSCLC | Alectinib vs Chemotherapy | Not reached vs 44.4 months | 0.24 |

Safety Profile

The safety profile of alectinib has been characterized by several common adverse reactions:

- Hepatotoxicity : Elevated liver enzymes (ALT/AST) were observed in up to 25% of patients, with grade 3 or higher elevations occurring in approximately 5% .

- Other Adverse Reactions : Common side effects include fatigue, myalgia, constipation, rash, and cough . Most adverse events were manageable and resolved upon dose adjustment or discontinuation.

Case Studies

Several case studies have highlighted the effectiveness of alectinib in clinical practice:

- Case Study on Resistance : A patient previously treated with crizotinib who developed resistance due to ALK mutations responded well to alectinib, showing significant tumor reduction within weeks of initiation .

- Pediatric Use : A study involving children with recurrent ALK-positive anaplastic large cell lymphoma demonstrated an overall response rate of 89%, indicating potential applications beyond NSCLC .

属性

IUPAC Name |

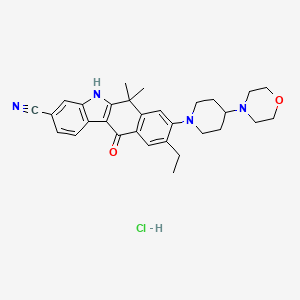

9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O2.ClH/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29;/h5-6,15-17,21,32H,4,7-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYABBVHSRIHYJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154841 | |

| Record name | Alectinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256589-74-8 | |

| Record name | 5H-Benzo[b]carbazole-3-carbonitrile, 9-ethyl-6,11-dihydro-6,6-dimethyl-8-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256589-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alectinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256589748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alectinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALECTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9YY73LO6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。